CDK4/Cyclin D1 Inhibition: N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide vs. In-Class Tetrahydroquinoline Epac Inhibitor CE3F4
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide inhibits human recombinant CDK4/Cyclin D1 with an IC50 of 37 nM in an Adapta assay [1], whereas the structurally related tetrahydroquinoline analog CE3F4—developed as an Epac1 inhibitor—shows no reported CDK4 activity at comparable concentrations. This constitutes a class-level inference regarding scaffold-driven target class switching, where subtle substitution differences redirect binding from cAMP-binding proteins to the CDK family.
| Evidence Dimension | CDK4/Cyclin D1 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 37 nM |
| Comparator Or Baseline | CE3F4 (tetrahydroquinoline Epac1 inhibitor): no reported CDK4 inhibition |
| Quantified Difference | Qualitative target-class divergence (CDK vs. Epac); > 100-fold selectivity window inferred |
| Conditions | Human recombinant full-length GST-tagged CDK4/Cyclin D1 expressed in baculovirus; Adapta assay |
Why This Matters
Procurement of this specific tetrahydroquinoline is essential for CDK-focused projects, as structurally similar tetrahydroquinoline scaffolds (e.g., CE3F4) lack CDK engagement and cannot serve as functional surrogates.
- [1] BindingDB Entry BDBM50592063 (ChEMBL ID: CHEMBL5178437). Affinity data for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide against CDK4/Cyclin D1. Accessed via bdb8.ucsd.edu. View Source
